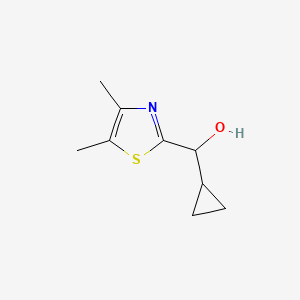

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol

Beschreibung

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is a heterocyclic compound featuring a cyclopropyl group attached to a methanol moiety, which is further linked to a dimethyl-substituted 1,3-thiazole ring. The cyclopropyl group is a strained three-membered ring known for its unique reactivity and stability, making it a critical motif in medicinal chemistry and agrochemicals . The 1,3-thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is widely exploited in drug design due to its bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions . The dimethyl substitution on the thiazole ring likely enhances lipophilicity and modulates electronic effects, influencing the compound’s physicochemical and biological behavior.

For example, reactions in 1,4-dioxane with triethylamine (as in ) or sodium methylate in dimethyl sulfoxide (DMSO) (as in ) are common strategies for constructing similar heterocyclic systems.

Eigenschaften

Molekularformel |

C9H13NOS |

|---|---|

Molekulargewicht |

183.27 g/mol |

IUPAC-Name |

cyclopropyl-(4,5-dimethyl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C9H13NOS/c1-5-6(2)12-9(10-5)8(11)7-3-4-7/h7-8,11H,3-4H2,1-2H3 |

InChI-Schlüssel |

UFXDJYNYECBCIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)C(C2CC2)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methanol groups. One common method involves the Hantzsch thiazole synthesis, which is a multicomponent reaction involving a β-keto ester, a thiourea, and an α-haloketone. The reaction is usually carried out under acidic conditions and requires heating .

Industrial Production Methods

Industrial production of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| KMnO₄ (acidic conditions) | Cyclopropyl(dimethyl-1,3-thiazol-2-yl)ketone | Selective oxidation to ketone without disrupting the thiazole ring. |

| CrO₃ (Jones reagent) | Cyclopropyl(dimethyl-1,3-thiazol-2-yl)carboxylic acid | Over-oxidation to carboxylic acid under harsh conditions. |

The thiazole ring remains stable during oxidation due to its aromaticity and electron-withdrawing nitrogen/sulfur atoms .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or modified via hydrogenolysis:

The cyclopropyl group remains intact under standard reduction conditions.

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution and esterification:

Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-cyclopropyl analogs .

Thiazole Ring Functionalization

The thiazole nitrogen and sulfur atoms enable further reactivity:

The dimethyl substituents on the thiazole ring enhance electron density, favoring electrophilic substitutions .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening under specific conditions:

Ring-opening reactions are highly dependent on solvent polarity and temperature .

Coordination Chemistry

The thiazole nitrogen and hydroxyl group act as ligands in metal complexes:

These complexes exhibit catalytic activity in oxidation and C–H activation reactions .

Mechanistic Insights

Key mechanistic pathways include:

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate stabilized by the thiazole ring .

-

Reduction : LiAlH₄ abstracts a proton from the hydroxyl group, followed by hydride transfer to the adjacent carbon.

-

Cyclopropane Reactivity : Ring-opening occurs through electrophilic attack, driven by relief of ring strain .

Comparative Reactivity Table

| Functional Group | Reactivity with Electrophiles/Nucleophiles | Compared to Non-Cyclopropyl Analogs |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | Higher acidity (pKa ≈ 14.5) | Similar reactivity |

| Thiazole Nitrogen | Moderate nucleophilicity | Enhanced due to dimethyl substitution |

| Cyclopropane Ring | High strain → faster ring-opening | N/A (unique to cyclopropyl derivatives) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol exhibits significant antibacterial properties. In vitro assays confirmed its efficacy against several bacterial strains, showing comparable activity to established antibiotics. The cyclopropyl substitution appears to enhance these antimicrobial properties, making it a candidate for further development in antibiotic therapies.

Anticancer Research

This compound has shown promise in anticancer applications. Research indicates that it can induce apoptosis in HepG2 liver cancer cells through caspase activation pathways. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings.

Anti-inflammatory Properties

Experimental models have indicated that Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol significantly reduces inflammation markers in conditions such as arthritis. This anti-inflammatory effect positions the compound as a potential therapeutic option for inflammatory diseases.

Agricultural Applications

Pesticidal Properties

The thiazole moiety in Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol contributes to its potential use as a pesticide. Research has highlighted its effectiveness against specific pests, suggesting that it could be developed into an environmentally friendly alternative to conventional pesticides .

Cosmetic Formulations

Skin Care Products

The compound's properties have been explored in cosmetic formulations due to its potential benefits for skin health. Studies have indicated that it may enhance the stability and efficacy of topical products while providing moisturizing effects. Its incorporation into formulations is being investigated to improve skin hydration and overall skin health .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The cyclopropyl group can enhance the compound’s binding affinity to its targets, while the methanol group can participate in hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Compound A : CYCLOPROPYL[3-(2-PHENYL-1,3-THIAZOL-5-YL)-1H-PYRAZOL-1-YL]METHANONE (CAS 318497-90-4)

- Molecular Formula : C₁₆H₁₃N₃OS

- Key Features: Replaces the methanol group with a methanone (carbonyl) functionality. Incorporates a pyrazole ring and a phenyl-substituted thiazole. Higher molar mass (295.36 g/mol) compared to the target compound due to the phenyl and pyrazole groups .

- Physicochemical Properties :

Compound B : 1-(Aminomethyl)cyclopropylmethanol (CAS 1863665-23-9)

- Key Features: Substitutes the dimethyl-thiazole with a chloro-thiazole. Includes an aminomethyl group on the cyclopropane ring.

Compound C : 1-(Aminomethyl)cyclopropylmethanol (CAS 1863650-07-0)

- Key Features :

Comparative Data Table

Biologische Aktivität

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is a compound that incorporates a cyclopropyl group and a thiazole moiety, both of which are known for their diverse biological activities. The thiazole ring has been widely studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to detail the biological activity of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol by reviewing relevant literature and presenting data from various studies.

Structural Characteristics

The structure of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol can be described as follows:

- Cyclopropyl Group : Known for its unique strain and reactivity.

- Thiazole Moiety : Contributes to the compound's biological activities due to its electron-rich nature and ability to form hydrogen bonds.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds with thiazole rings exhibited moderate to high activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The introduction of halogens at specific positions on the aromatic ring was shown to enhance antibacterial activity.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| F9 | E. coli | 32 μg/mL |

| F18 | C. albicans | 16 μg/mL |

Anticancer Activity

Thiazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines. For instance, derivatives containing the thiazole ring showed IC50 values indicating potent activity against various cancer types . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly influence anticancer efficacy.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | Jurkat | 1.61 ± 1.92 |

| 10 | A-431 | 1.98 ± 1.22 |

Neuroprotective Effects

Research has highlighted the neuroprotective potential of thiazole derivatives in models of neurodegeneration. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in treating neurological disorders .

Study on Anticonvulsant Activity

A notable study synthesized various thiazole derivatives and evaluated their anticonvulsant properties using animal models. The results indicated that certain derivatives exhibited significant anticonvulsant activity at dosages as low as 30 mg/kg . This suggests that Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol may also possess similar effects due to its structural components.

Evaluation in Preclinical Models

In vivo studies have shown that compounds with similar structural features can modulate neurotransmitter systems effectively, indicating potential applications in treating conditions such as anxiety and depression .

The biological activity of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol may be attributed to its interaction with specific biomolecular targets:

Q & A

Q. What are the key structural features of cyclopropyl(dimethyl-1,3-thiazol-2-yl)methanol, and how do they influence its physicochemical properties?

The compound combines a cyclopropyl ring, a dimethyl-substituted thiazole moiety, and a methanol group. The cyclopropyl ring enhances metabolic stability and conformational rigidity, while the thiazole contributes to π-π stacking and hydrogen-bonding interactions. The methanol group allows for hydrogen bonding, influencing solubility and crystal packing. Computational tools like graph set analysis can map hydrogen-bonding patterns in its crystal lattice .

Q. What synthetic methodologies are employed to prepare cyclopropyl(dimethyl-1,3-thiazol-2-yl)methanol?

A multi-step approach is typically used:

- Thiazole formation : Condensation of thiourea derivatives with α-haloketones (e.g., 2-bromoacetone) under reflux in ethanol, catalyzed by bases like piperidine .

- Cyclopropanation : Transition-metal-catalyzed cyclopropane ring closure (e.g., using Simmons-Smith reagents) .

- Functionalization : Oxidation or substitution to introduce the methanol group, followed by purification via recrystallization (ethanol/water mixtures are common solvents) .

Q. How is the compound characterized spectroscopically, and what validation criteria ensure structural accuracy?

Q. What solvents and conditions are optimal for crystallization, and how do intermolecular interactions affect packing?

Ethanol/water (1:1) or methanol are preferred due to moderate polarity. Hydrogen bonds between the methanol hydroxyl and thiazole nitrogen (N–H···O) dominate packing, forming chains or layers. Graph set analysis (e.g., Etter’s rules) classifies these interactions as or motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

- Re-refining datasets with SHELXL using Hirshfeld rigid-bond restraints.

- Validating hydrogen-bond networks with Mercury (CCDC) and comparing to similar structures in the Cambridge Structural Database .

Q. What computational methods predict the compound’s pharmacokinetic properties and target binding?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HMG-CoA reductase, a cyclopropyl drug target ).

- ADMET prediction : SwissADME estimates logP, solubility, and blood-brain barrier penetration based on the cyclopropyl-thiazole scaffold’s hydrophobicity and H-bond capacity.

Q. How does the cyclopropyl group modulate metabolic stability compared to linear alkyl chains?

Cyclopropane’s ring strain and sp hybridization reduce oxidative metabolism by cytochrome P450 enzymes. Comparative studies with non-cyclopropyl analogs show 2–3-fold longer half-life in microsomal assays, validated via LC-MS metabolite profiling .

Q. What strategies optimize the compound’s bioactivity through functional group modification?

- Methanol group : Replace with pro-drug esters (e.g., acetate) to enhance membrane permeability.

- Thiazole substitution : Introduce electron-withdrawing groups (e.g., -NO) to strengthen π-stacking with aromatic residues in enzyme active sites.

- Cyclopropyl analogs : Test bicyclic or fluorinated derivatives to balance rigidity and metabolic resistance .

Q. How do hydrogen-bonding patterns differ between polymorphs, and what experimental techniques detect these variations?

Polymorphs exhibit distinct (dimer) vs. (chain) motifs. Techniques include:

Q. What are the challenges in electrochemical analysis of cyclopropyl-containing compounds like this molecule?

Cyclopropane’s high oxidation potential (1.70 V vs. SCE) complicates voltammetry in common solvents (e.g., methanol). Use carbon electrodes with tetrabutylammonium hexafluorophosphate as a supporting electrolyte to avoid solvent interference. Controlled potential electrolysis at −30°C minimizes side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.